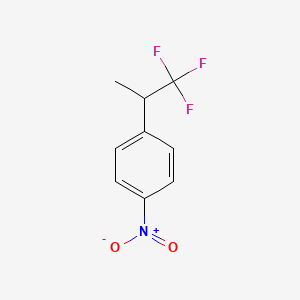

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene

Beschreibung

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is a nitroaromatic compound characterized by a trifluoromethyl-substituted ethyl group at the para position of the nitrobenzene ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical, agrochemical, and materials science research. The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, while the branched ethyl chain introduces steric bulk, influencing reactivity and interactions in synthetic pathways.

Eigenschaften

IUPAC Name |

1-nitro-4-(1,1,1-trifluoropropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-6(9(10,11)12)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEBNUPDRJLNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview

A common synthetic route to 1-nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene involves the nitration of 3-methylbenzotrifluoride or related trifluoromethyl-substituted aromatic compounds. The key step is electrophilic aromatic substitution using strong nitrating agents under controlled temperature conditions to achieve regioselectivity.

Reagents and Conditions

- Starting Material: 3-methylbenzotrifluoride or its derivatives (prepared by reduction of commercial 3-trifluoromethyl acetophenone or 3-trifluoromethyl benzaldehyde).

- Nitrating Agents: Concentrated nitric acid (80–98%, preferably ~98%), fuming nitric acid, or nitrogen oxides such as dinitrogen pentoxide or nitronium tetrafluoroborate.

- Reaction Conditions:

- Temperature is maintained between -22°C and -16°C to control regioselectivity and avoid over-nitration.

- Nitric acid is used in molar excess (3 to 10 equivalents) to maintain a high acid concentration and reaction rate.

- The nitration is typically performed by slow addition of the aromatic substrate to the cooled nitrating mixture with stirring.

- Workup: The reaction mixture is poured into ice water, extracted with methylene chloride, washed with sodium carbonate solution, and solvent removed under reduced pressure.

Product Distribution and Yield

- The nitration yields a mixture of nitro isomers: approximately 43% 2-nitro, 31% 4-nitro, 24% 6-nitro, and minor amounts (~1%) of the 5-nitro isomer.

- The desired 4-nitro isomer (this compound) can be separated by fractional distillation or chromatographic methods.

- Typical isolated yields of the 4-nitro isomer are around 20–31% depending on separation efficiency.

| Parameter | Details |

|---|---|

| Starting Material | 3-methylbenzotrifluoride |

| Nitrating Agent | 98% HNO3 (fuming nitric acid optional) |

| Temperature | -22°C to -16°C |

| Molar Ratio (HNO3:Substrate) | 3–10:1 |

| Reaction Time | ~2 hours (addition), plus 15 min stirring |

| Product Composition | 43% 2-nitro, 31% 4-nitro, 24% 6-nitro |

| Yield of 4-nitro isomer | ~20–31% isolated |

Source: EP Patent EP0129528A1 (2010)

Synthesis from 1-(4-Nitrophenyl)ethanol via Trifluoromethylation

Method Overview

An alternative method involves the preparation of this compound from 1-(4-nitrophenyl)ethanol, utilizing trifluoromethylation reagents under copper catalysis.

Reagents and Conditions

- Starting Material: 1-(4-nitrophenyl)ethanol.

- Trifluoromethylation Agent: S-(Trifluoromethyl)dibenzothiophenium salts.

- Catalyst: Copper catalyst in acetonitrile solvent.

- Reaction Conditions:

- Temperature: 40°C.

- Reaction Time: 9 hours.

- Atmosphere: Inert atmosphere to prevent side reactions.

- Yield: Approximately 20%.

Notes

- This method allows direct introduction of the trifluoromethyl group onto the nitro-substituted aromatic intermediate.

- The copper-catalyzed reaction is advantageous for mild conditions and functional group tolerance.

| Parameter | Details |

|---|---|

| Starting Material | 1-(4-nitrophenyl)ethanol |

| Trifluoromethylation Agent | S-(Trifluoromethyl)dibenzothiophenium salt |

| Catalyst | Copper catalyst |

| Solvent | Acetonitrile |

| Temperature | 40°C |

| Reaction Time | 9 hours |

| Atmosphere | Inert atmosphere |

| Yield | ~20% isolated yield |

Source: ChemicalBook synthesis data (2016)

Base-Mediated Condensation with Nitroethane

Method Overview

A patented process describes the preparation of nitro-substituted trifluoromethylated benzenes via base-mediated condensation reactions involving nitroethane and trifluoromethyl-substituted aromatic compounds.

Notes

- The process emphasizes environmental friendliness by using less hazardous solvents and mild conditions.

- This method is part of a synthetic route to fungicidal triazole derivatives but is relevant for preparing nitro-trifluoromethylated benzene derivatives.

| Parameter | Details |

|---|---|

| Starting Materials | Compound (II) + Nitroethane |

| Base | Strong base (unspecified) |

| Solvents | Toluene, ethyl acetate, DMF, DMSO, etc. |

| Temperature | 10–50°C |

| Reagent Addition | Variable order and mode |

| Reaction Type | Base-mediated condensation |

Source: EP Patent EP3670492A1 (2018)

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration of 3-methylbenzotrifluoride | 3-methylbenzotrifluoride | 98% HNO3 (3–10 eq.), low temp (-22 to -16°C) | -22 to -16°C | 20–31 (4-nitro isomer) | Regioselective nitration, isomer mixture |

| Copper-catalyzed trifluoromethylation | 1-(4-nitrophenyl)ethanol | S-(Trifluoromethyl)dibenzothiophenium, Cu catalyst | 40°C | ~20 | Mild conditions, inert atmosphere |

| Base-mediated condensation | Compound (II), nitroethane | Strong base, various solvents | 10–50°C | Not specified | Environmentally friendly process |

Detailed Research Findings and Considerations

- Selectivity: The nitration method yields multiple positional isomers; purification is necessary to isolate the 4-nitro isomer. Low temperature and controlled addition rates are critical to maximize selectivity.

- Yield Optimization: The copper-catalyzed trifluoromethylation offers a direct approach but with moderate yield (~20%), suggesting potential for further optimization in catalyst, solvent, or reagent stoichiometry.

- Environmental Impact: The base-mediated condensation process highlights solvent choice and mild temperature as factors to reduce environmental burden, aligning with green chemistry principles.

- Scalability: The nitration method is well-established and scalable but requires careful handling of strong acids and temperature control. The copper-catalyzed method may be more suitable for smaller scale or specialty synthesis due to catalyst cost and reaction time.

- Purification: Fractional distillation and chromatographic techniques are essential for isolating the target compound from isomeric mixtures or reaction byproducts.

Analyse Chemischer Reaktionen

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions (OH-) or amines (R-NH2).

Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso compounds or other oxidative products.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Chemical Synthesis:

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene serves as an intermediate in the synthesis of more complex organic compounds. The nitro group can act as a leaving group in nucleophilic substitution reactions, while the trifluoromethyl group contributes unique electronic properties that can enhance reactivity and stability .

Biological Studies:

The compound is investigated for its interactions with biological molecules. Preliminary studies suggest that it may interact with proteins or enzymes due to its electrophilic nature. Such interactions could lead to alterations in enzyme activity or protein function, which are critical for understanding its potential toxicity and therapeutic effects .

Enzyme-Catalyzed Reactions:

Research indicates that this compound is used in studying enzyme-catalyzed reactions involving nitroaromatic compounds. This can provide insights into the mechanisms of action and biotransformation of nitro compounds .

Pharmaceutical Applications

Drug Development:

The compound's structural features make it a candidate for developing new pharmaceutical agents. Its potential medicinal properties include antibacterial and anticancer activities attributed to the nitro group. The trifluoromethyl group may also influence the biological activity of derived compounds .

Targeting Specific Enzymes:

Due to its ability to interact with specific enzymes or receptors, this compound is being explored for its potential role in drug design aimed at targeting particular pathways in disease processes .

Agricultural Applications

Agrochemicals:

This compound may also find applications in the development of agrochemicals. The presence of both a nitro group and a trifluoromethyl group can enhance the efficacy of herbicides or pesticides by improving their stability and bioavailability in various environmental conditions.

Material Science Applications

Polymer Chemistry:

The unique properties imparted by the trifluoromethyl group make this compound of interest in material science. It can be utilized in synthesizing polymers where aromatic rings are desirable for rigidity and thermal stability. The functional groups can significantly influence properties like conductivity and thermal resistance .

Wirkmechanismus

The mechanism of action of 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene depends on the specific application and the chemical reactions it undergoes. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) in 1-Nitro-4-(trifluoromethyl)benzene strongly deactivates the benzene ring, directing electrophilic substitution to meta positions. The trifluoromethoxy group (-OCF₃) in 1-Nitro-4-(trifluoromethoxy)benzene combines inductive (-I) and resonance (-M) effects, enhancing oxidative stability but reducing nucleophilic aromatic substitution rates compared to the target compound .

Steric Effects:

- Branched substituents (e.g., 2,2,2-trifluoro-1-methyl-ethyl) in the target compound increase steric bulk, limiting access to the nitro group in reactions. Linear substituents (e.g., propenyl or ethynyl groups) exhibit lower steric hindrance, enabling faster reaction rates in cross-coupling reactions .

Physical Properties

Biologische Aktivität

1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene, with the CAS number 1221272-94-1, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its applications in various fields.

- Molecular Formula : C9H8F3NO2

- Molecular Weight : 219.16 g/mol

- Purity : 0.95 (as per supplier data) .

Synthesis

The synthesis of this compound typically involves the nitration of 4-(2,2,2-trifluoro-1-methyl-ethyl)benzene. The reaction conditions often include the use of copper in acetonitrile at elevated temperatures under an inert atmosphere .

Antimicrobial and Fungicidal Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activity. For instance, derivatives of 1-nitro compounds have been linked to fungicidal activities through their conversion into substituted phenoxyphenyl ketones. These transformations yield compounds with notable efficacy against various fungal pathogens .

Case Studies and Research Findings

- Fungicidal Activity : A study on substituted phenoxyphenyl ketones derived from similar nitro compounds demonstrated high antifungal potency. The mechanism involves disrupting fungal cell wall synthesis and inhibiting key metabolic pathways .

- Mutagenicity Studies : The compound's structural characteristics raise concerns regarding mutagenicity. A comprehensive review of mutagenic chemicals lists various nitro compounds, suggesting that 1-nitro derivatives may pose similar risks due to their electrophilic nature .

- Pharmacological Potential : Recent investigations into trifluoromethyl-containing drugs highlight their role in drug design due to enhanced metabolic stability and bioactivity. The presence of trifluoromethyl groups in pharmaceutical compounds has been associated with improved pharmacokinetic profiles .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1221272-94-1 |

| Molecular Formula | C9H8F3NO2 |

| Molecular Weight | 219.16 g/mol |

| Purity | 0.95 |

Q & A

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal : Collect nitro-containing waste separately in designated containers for incineration by licensed facilities to avoid environmental contamination .

- Emergency Protocols : Neutralize acid spills with sodium bicarbonate and rinse exposed skin with copious water for 15 minutes .

Advanced Question: What analytical techniques are most effective for confirming the structure and purity of this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoroethyl environments (δ −60 to −70 ppm), while ¹H NMR identifies aromatic protons and nitro group positioning .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular ion peaks (C₉H₇F₃NO₂⁺) and fragmentation patterns .

- HPLC-PDA : Purity assessment using reversed-phase C18 columns (acetonitrile/water gradient) detects impurities at 254 nm .

Advanced Question: How can researchers address contradictions in reported synthesis yields across literature studies?

Q. Methodological Answer :

- Variable Analysis : Systematically test parameters (e.g., stoichiometry, reaction time) using Design of Experiments (DoE) to identify critical factors .

- By-Product Characterization : Use LC-MS to identify side products (e.g., ortho-nitrated isomers) and adjust directing groups or catalysts accordingly .

- Reproducibility Checks : Validate protocols with internal standards (e.g., deuterated analogs) to account for batch-to-batch variability .

Advanced Question: What methodologies are used to evaluate the biological activity of derivatives of this compound?

Q. Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values, with nitro-reductase activation as a potential mechanism .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with bioactivity to guide derivative design .

Advanced Question: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Q. Methodological Answer :

- DFT Calculations : Optimize transition states for nitration/alkylation steps using Gaussian09 at the B3LYP/6-31G* level to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DCM vs. THF) .

- Docking Studies : Predict binding affinities of derivatives with target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.